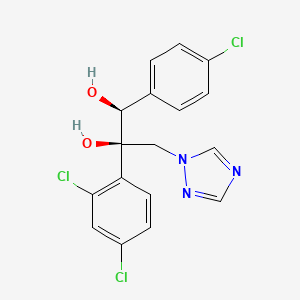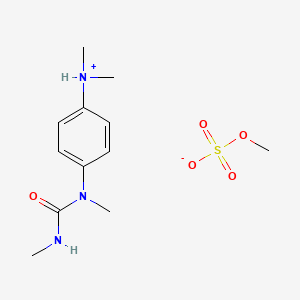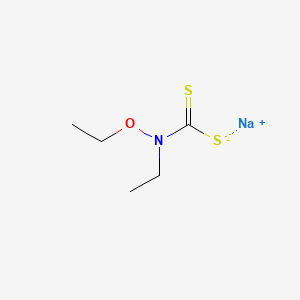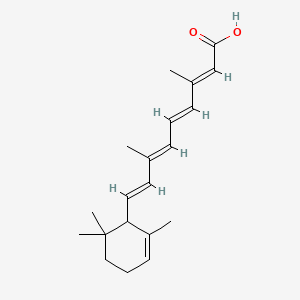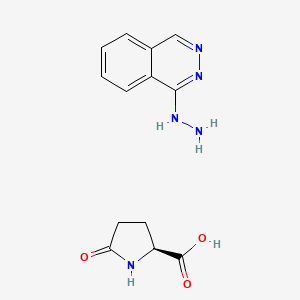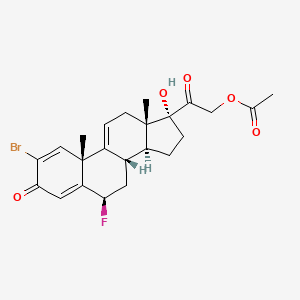
2-Bromo-6beta-fluoro-17,21-dihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6beta-fluoro-17,21-dihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This compound is likely to have applications in medicinal chemistry due to its structural similarity to other biologically active steroids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6beta-fluoro-17,21-dihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate would typically involve multiple steps, including halogenation, fluorination, and acetylation reactions. The starting material might be a steroid precursor, which undergoes bromination at the 2-position, fluorination at the 6beta-position, and acetylation at the 21-position. Reaction conditions would include specific solvents, temperatures, and catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of such compounds would involve scaling up the synthetic routes to larger reactors, ensuring purity and yield through optimized reaction conditions, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the hydroxyl groups at positions 17 and 21.
Reduction: Reduction reactions could target the carbonyl groups at positions 3 and 20.
Substitution: Halogen atoms (bromine and fluorine) might be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles like NaOH (Sodium hydroxide) or KCN (Potassium cyanide).
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-Bromo-6beta-fluoro-17,21-dihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate could have various applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on cellular processes and pathways.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anti-cancer properties.
Industry: Used in the production of pharmaceuticals or as a chemical reagent.
Mechanism of Action
The mechanism of action would involve the interaction of the compound with specific molecular targets, such as enzymes or receptors. The pathways involved could include modulation of gene expression, inhibition of enzyme activity, or interaction with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: A synthetic steroid with anti-inflammatory properties.
Prednisolone: Another synthetic steroid used in various medical treatments.
Fluocinolone acetonide: A corticosteroid used in dermatology.
Uniqueness
2-Bromo-6beta-fluoro-17,21-dihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate is unique due to its specific halogenation pattern and acetylation, which may confer distinct biological activities and pharmacokinetic properties compared to other steroids.
Properties
CAS No. |
60864-66-6 |
|---|---|
Molecular Formula |
C23H26BrFO5 |
Molecular Weight |
481.4 g/mol |
IUPAC Name |
[2-[(6R,8S,10R,13S,14S,17R)-2-bromo-6-fluoro-17-hydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H26BrFO5/c1-12(26)30-11-20(28)23(29)7-5-15-13-8-18(25)16-9-19(27)17(24)10-21(16,2)14(13)4-6-22(15,23)3/h4,9-10,13,15,18,29H,5-8,11H2,1-3H3/t13-,15+,18-,21-,22+,23+/m1/s1 |
InChI Key |
NXKRMOXYVGMCPV-ZPNJXGEYSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2C[C@H](C4=CC(=O)C(=C[C@]34C)Br)F)C)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC=C3C2CC(C4=CC(=O)C(=CC34C)Br)F)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


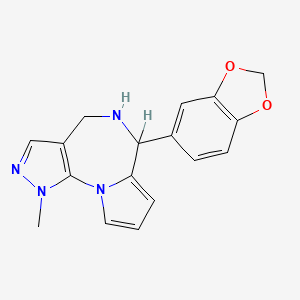



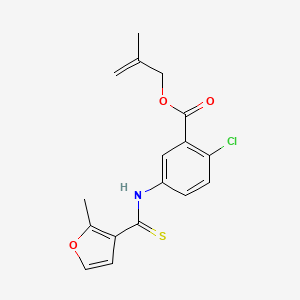

![3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12690540.png)
